Intermediate 1 of Latamoxef Sodium
Description
Latamoxef Sodium, a third-generation oxacephem antibiotic, is structurally characterized by a 7α-methoxy group and an N-methylthiotetrazole (NMTT) side chain . Its molecular formula is C20H20N6O9S, with an average mass of 520.473 Da . The compound is administered intravenously or intramuscularly as a sodium salt, exhibiting rapid distribution into tissues and renal excretion without significant metabolism . Key physicochemical properties include:
- Solubility: Highly soluble in water, methanol, and ethanol .
- Stability: Stable in aqueous solutions within pH 5.0–7.0 .
- Isomer Ratio: R- and S-epimers exist in a 0.8–1.4 ratio, both excreted unchanged .
Latamoxef Sodium demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Klebsiella) and moderate activity against Gram-positive pathogens like Streptococcus pneumoniae . However, it is ineffective against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci .
Properties
Molecular Formula |
C31H28N6O6S |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-benzamido-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H28N6O6S/c1-36-30(33-34-35-36)44-19-23-18-42-29-31(41-2,32-26(38)22-16-10-5-11-17-22)28(40)37(29)24(23)27(39)43-25(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,25,29H,18-19H2,1-2H3,(H,32,38)/t29-,31+/m1/s1 |
InChI Key |
VIKRLVPBOXVHOI-VEEOACQBSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Intermediate 1 of Latamoxef Sodium is synthesized through a series of organic reactions involving the formation of a beta-lactam ring. The process typically involves the reaction of a suitable starting material with reagents such as chloroacetyl chloride and amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Intermediate 1 of Latamoxef Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the intermediate, which are further processed to synthesize Latamoxef.
Scientific Research Applications
Intermediate 1 of Latamoxef Sodium is extensively used in scientific research due to its role in antibiotic synthesis. Its applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic routes.
Biology: Investigating the biological activity of Latamoxef and its derivatives.
Medicine: Developing new antibiotics to combat resistant bacterial strains.
Industry: Enhancing the production processes of beta-lactam antibiotics.
Mechanism of Action
The mechanism by which Intermediate 1 of Latamoxef Sodium exerts its effects involves the inhibition of bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, leading to cell lysis and death. The molecular pathways involved include the disruption of peptidoglycan cross-linking, which is essential for bacterial cell integrity.
Comparison with Similar Compounds
Structural and Functional Comparison
Latamoxef Sodium belongs to the oxacephem class, differing from cephalosporins by an oxygen atom replacing sulfur in the dihydrothiazine ring. This modification enhances β-lactamase stability . Key structural comparisons include:
| Feature | Latamoxef Sodium | Cephalosporins (e.g., Ceftriaxone) | Carbapenems (e.g., Meropenem) |
|---|---|---|---|
| Core Structure | Oxacephem | Cephem | Carbapenem |
| β-Lactamase Stability | High | Moderate | Very High |
| NMTT Side Chain | Yes (linked to bleeding) | Variable (e.g., Cefoperazone) | No |
| Methoxy Group at C7 | Yes | No | No |
Antimicrobial Activity
Latamoxef Sodium’s spectrum overlaps with cephalosporins but differs in potency:
| Pathogen | Latamoxef MIC90 (µg/mL) | Ceftriaxone MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |
|---|---|---|---|
| S. pneumoniae | 1–3 | ≤0.06–0.5 | ≤0.12 |
| E. coli | ≤1 | ≤1 | ≤0.25 |
| MRSA | >64 | >32 | ≤4 |
| Bacteroides fragilis | 4–8 | 16–32 | ≤1 |
Key Findings :
Pharmacokinetic Profile
Latamoxef Sodium shows high inter-individual variability in pediatric patients, necessitating therapeutic drug monitoring (TDM) .
| Parameter | Latamoxef Sodium | Piperacillin | Ceftriaxone |
|---|---|---|---|
| Half-life (hours) | 1.5–2.5 | 0.8–1.2 | 6–9 |
| Renal Excretion | 80–90% | 60–70% | 40–60% |
| Biliary Excretion | 10–20% | <5% | 10–15% |
| Protein Binding | 35–45% | 15–20% | 85–95% |
Clinical Implications :
Mechanistic Insights :
Stability and Compatibility
Latamoxef Sodium remains stable in solutions with metronidazole, making it suitable for combination therapy against mixed infections . In contrast, carbapenems degrade rapidly in acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
